3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S/c1-16(23,11-26(24,25)14-5-3-2-4-6-14)15(22)21-13-9-7-12(8-10-13)17(18,19)20/h2-10,23H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNIMUYGEQAHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride and the trifluoromethyl-substituted aniline derivatives. These intermediates are then subjected to a series of reactions including sulfonylation, hydroxylation, and amidation under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the sulfonyl group results in a sulfide .
Scientific Research Applications
3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The trifluoromethyl group enhances its binding affinity and stability .
Comparison with Similar Compounds
Key Structural Variations
The following compounds are structurally related but differ in substituents, which critically impact pharmacological activity and pharmacokinetics:
Pharmacokinetic and Metabolic Comparisons
- Metabolic Stability: The benzenesulfonyl group in the target compound reduces oxidative metabolism compared to thio-ether-linked analogs (e.g., acetothiolutamide), which undergo rapid hydrolysis and sulfate conjugation . S-1 and Andarine (S-4), with ether-linked phenoxy groups, exhibit higher oral bioavailability (>80% in rats) due to resistance to hepatic first-pass metabolism . The 3-(trifluoromethyl)benzenesulfonyl analog () shows extended half-life (t₁/₂ = 12–15 hours in preclinical models) owing to increased steric bulk and fluorine-induced metabolic resistance .
- Receptor Binding: The 4-(trifluoromethyl)phenyl group is critical for androgen receptor (AR) antagonism, as seen in bicalutamide-related compounds (). Substitution with 4-cyano () enhances AR binding but reduces selectivity . S-1 and Andarine demonstrate tissue-selective AR modulation (anabolic effects in muscle, minimal androgenic activity in prostate) due to phenoxy substituents .
Pharmacological Activity
Biological Activity
3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound belonging to the class of selective androgen receptor modulators (SARMs). This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in treating muscle wasting and osteoporosis. Its unique structure, characterized by a benzenesulfonyl group and trifluoromethyl substitution, contributes to its biological activity and interaction potential.
- Molecular Formula : C₁₈H₁₅F₃N₂O₄S
- Molar Mass : 455.37 g/mol
- Structural Features :
- Benzenesulfonyl group
- Hydroxyl group
- Trifluoromethyl-substituted phenyl group
The presence of these functional groups enhances the compound's reactivity and biological activity, enabling it to participate in various chemical interactions, such as hydrogen bonding and electrophilic aromatic substitution.
Research indicates that this compound exhibits selective binding to androgen receptors. This selectivity allows for anabolic effects similar to testosterone while minimizing androgenic side effects commonly associated with traditional anabolic steroids. The compound's ability to selectively modulate androgen receptor activity is crucial for developing therapies aimed at muscle growth and recovery.
Anabolic Effects
Preliminary studies suggest that this compound can promote muscle growth and recovery without significant adverse effects. Its anabolic properties make it a candidate for further investigation in treating conditions like:
- Muscle wasting diseases
- Osteoporosis
- Sarcopenia
Anti-inflammatory Properties
In addition to its anabolic effects, there is evidence that this compound may possess anti-inflammatory properties. This potential opens avenues for research into its use in inflammatory diseases, although more studies are needed to confirm these effects.
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Benzenesulfonyl group, trifluoromethyl substitution | Selective androgen receptor modulator |
| S-23 | Different substituents | Known SARM with distinct pharmacological profile |
| N-[4-nitro-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | No sulfonyl group | Varies in activity due to structural differences |
This table highlights the unique structural features of this compound compared to other SARMs, emphasizing its potential therapeutic applications.
Case Studies and Research Findings
- SARM Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that compounds like this compound exhibited significant anabolic activity in animal models, suggesting potential for human applications in muscle recovery and growth.
- Inflammation Research : Another investigation indicated that this compound could reduce markers of inflammation in vitro, suggesting a possible role in treating inflammatory conditions. Further clinical studies are required to validate these findings.
- Safety Profile : Initial toxicity assessments have shown favorable safety profiles in preclinical models, which is promising for future clinical development.
Q & A
Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions, such as sulfonylation of a hydroxy-methyl intermediate followed by amide coupling with 4-(trifluoromethyl)aniline. Key steps include:
- Sulfonylation : Use benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
- Amide Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) for efficient bond formation. Optimization strategies include controlling reaction temperature (0–25°C for sensitive intermediates) and pH, as well as using anhydrous solvents to minimize hydrolysis. Reaction progress should be monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., HSQC, HMBC) confirm regiochemistry and stereochemical integrity, particularly for the hydroxy and sulfonyl groups.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies purity and detects related substances. Pharmacopeial methods recommend C18 columns and acetonitrile/water gradients for resolution of structural analogs .
- Mass Spectrometry (LC-MS) : High-resolution LC-MS validates molecular weight and identifies degradation products .
Q. How is this compound utilized in pharmaceutical impurity profiling, and what regulatory standards apply?
This compound serves as a reference standard for quantifying impurities in antiandrogen therapies like bicalutamide. Pharmacopeial guidelines (e.g., USP/EP) require HPLC methods to resolve impurities such as sulfone derivatives or positional isomers. Detection limits should adhere to ICH Q3A/B thresholds (e.g., ≤0.10% for unidentified impurities) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
Discrepancies in enzyme inhibition or receptor binding data may arise from assay variability (e.g., cell lines, incubation times). To address this:
- Standardize Assays : Use validated cell lines (e.g., LNCaP for androgen receptor studies) and replicate under controlled conditions (pH 7.4, 37°C).
- Orthogonal Validation : Confirm activity via competitive binding assays (e.g., fluorescence polarization) and enzyme kinetics (e.g., IC₅₀ determination).
- Structural Dynamics : Molecular docking studies can rationalize activity differences by modeling interactions with target receptors .
Q. What experimental design considerations are critical when scaling up the synthesis of this compound?
- Flow Chemistry : For exothermic steps (e.g., sulfonylation), continuous-flow reactors improve heat dissipation and reduce side reactions.
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., reagent stoichiometry, solvent ratios) and identify critical process parameters.
- Purification : Implement recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) for large-scale purification .
Q. What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug Modifications : Introduce ester or phosphate groups to improve solubility and bioavailability.
- Metabolite Identification : Use LC-MS/MS to track hydroxylated or glucuronidated metabolites in plasma.
- Formulation : Nanoemulsions or cyclodextrin complexes can enhance stability in physiological matrices .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound’s metabolic stability?
Conflicting stability data (e.g., hepatic microsomal vs. plasma assays) may reflect matrix-specific degradation. Mitigation strategies include:
- Cross-Validation : Compare results across multiple models (e.g., human vs. rodent microsomes).
- Stabilizing Additives : Incorporate antioxidants (e.g., ascorbic acid) or protease inhibitors in incubation buffers.
- Isotope-Labeled Studies : Use ¹⁴C-labeled analogs to trace degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
